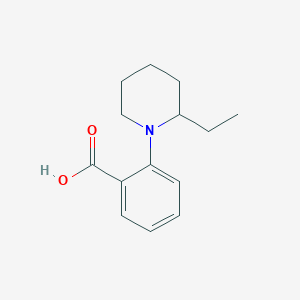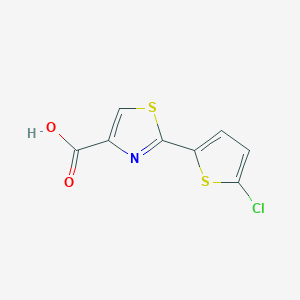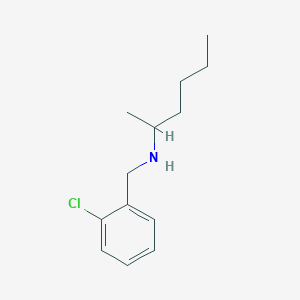 (2-Chlorphenyl)methylamin CAS No. 1157332-52-9"
>
(2-Chlorphenyl)methylamin CAS No. 1157332-52-9"
>
(2-Chlorphenyl)methylamin
Übersicht
Beschreibung
The compound “(2-Chlorophenyl)methylamine” is an organic compound consisting of a hexan-2-ylamine group and a 2-chlorophenyl group linked by a methylene bridge .
Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)methylamine” would consist of a hexan-2-ylamine moiety attached to a 2-chlorophenyl group via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chlorophenyl)methylamine” would depend on its exact molecular structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Indolderivate, die eine strukturelle Ähnlichkeit mit “(2-Chlorphenyl)methylamin” aufweisen, haben sich als signifikant antiviral erwiesen. Zum Beispiel haben bestimmte Indol-basierte Verbindungen eine inhibitorische Aktivität gegen Influenza A und Coxsackie B4-Virus gezeigt, was ihr Potenzial als antivirale Mittel unterstreicht .
Entzündungshemmende Aktivität
Indolderivate sind auch für ihre entzündungshemmenden Wirkungen bekannt. Dies ist besonders relevant bei der Entwicklung neuer Medikamente, die helfen können, entzündungsbedingte Krankheiten zu behandeln, möglicherweise die Symptome zu reduzieren und die Patientenergebnisse zu verbessern .
Antikrebs-Eigenschaften
Untersuchungen haben gezeigt, dass Verbindungen, die strukturell mit “(2-Chlorphenyl)methylamin” verwandt sind, Antikrebseigenschaften aufweisen können. Durch Beeinträchtigung der Proliferation von Krebszellen könnten diese Verbindungen wertvoll für die Entwicklung neuer Krebstherapien sein .
Antimikrobielle Wirkungen
Das antimikrobielle Potenzial von Indolderivaten ist ein weiterer interessanter Bereich. Diese Verbindungen können gegen eine Reihe von mikrobiellen Krankheitserregern wirksam sein und bieten einen Weg zur Entwicklung neuer antimikrobieller Medikamente .
Antidiabetische Anwendungen
Indolderivate wurden mit antidiabetischer Aktivität in Verbindung gebracht, was darauf hindeutet, dass sie eine Rolle bei der Behandlung von Diabetes spielen könnten. Dies könnte zur Entwicklung neuartiger Behandlungen führen, die helfen, den Blutzuckerspiegel zu kontrollieren .
Neuroprotektive Wirkungen
Die neuroprotektiven Wirkungen von Indolderivaten bedeuten, dass sie bei der Behandlung neurodegenerativer Erkrankungen eingesetzt werden könnten. Diese Verbindungen schützen Nervenzellen vor Schäden und könnten dazu beitragen, das Fortschreiten von Krankheiten wie Alzheimer und Parkinson zu verlangsamen .
Wirkmechanismus
[(2-Chlorophenyl)methyl](hexan-2-yl)amine has been found to act as a receptor for certain hormones and neurotransmitters, such as serotonin and dopamine. It is believed that the compound binds to these molecules and modulates their activity. In addition, [(2-Chlorophenyl)methyl](hexan-2-yl)amine has been found to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
[(2-Chlorophenyl)methyl](hexan-2-yl)amine has been found to have a number of biochemical and physiological effects. For example, it has been found to modulate the activity of serotonin and dopamine, as well as inhibit the activity of cytochrome P450 enzymes. In addition, [(2-Chlorophenyl)methyl](hexan-2-yl)amine has been found to have potential as an anti-inflammatory agent and to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [(2-Chlorophenyl)methyl](hexan-2-yl)amine in lab experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it is non-toxic and has a low molecular weight, which makes it ideal for use in a variety of laboratory applications. However, there are some limitations to using [(2-Chlorophenyl)methyl](hexan-2-yl)amine in lab experiments. For example, it has a low solubility in water, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of [(2-Chlorophenyl)methyl](hexan-2-yl)amine. For example, it could be used to develop new drugs and therapies for a variety of diseases and conditions. In addition, it could be used to develop new diagnostic tools for a variety of medical conditions. Furthermore, it could be used to develop new methods for studying the effects of drugs on the human body. Finally, it could be used to develop new methods for studying the effects of environmental pollutants on the human body.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-3-4-7-11(2)15-10-12-8-5-6-9-13(12)14/h5-6,8-9,11,15H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGMKJGWJKGEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




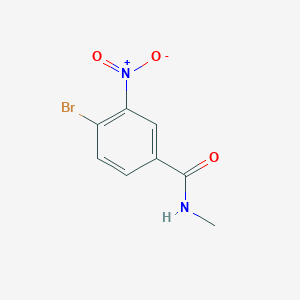
![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)
![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)
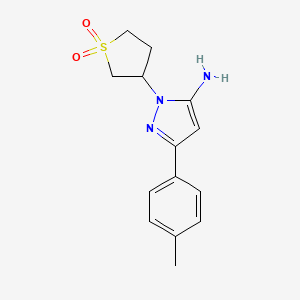

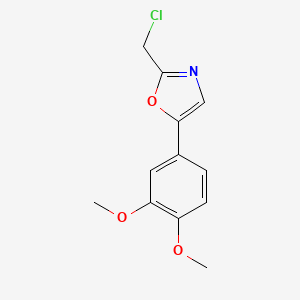
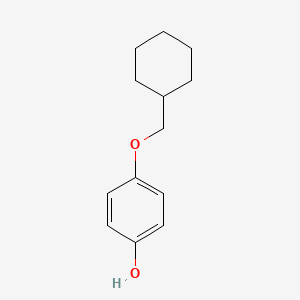
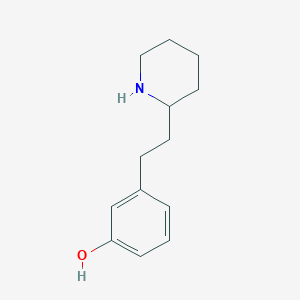
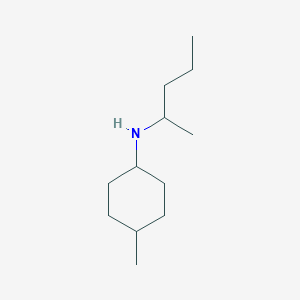
![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)
![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)
